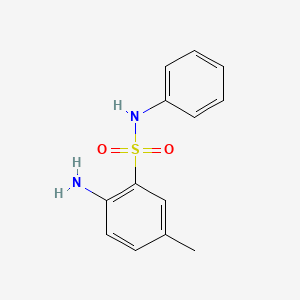

4-Amino-N-phenyltoluene-3-sulphonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

71965-04-3 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

2-amino-5-methyl-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C13H14N2O2S/c1-10-7-8-12(14)13(9-10)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |

InChI Key |

BIXYENQGVAOIJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 4 Amino N Phenyltoluene 3 Sulphonamide Precursors

Established Synthetic Routes for 4-Amino-N-phenyltoluene-3-sulphonamide Scaffolds

The synthesis of the target compound can be approached through several strategic pathways. A common and logical route involves the initial construction of a protected precursor, followed by the key sulfonamide bond-forming reaction and subsequent deprotection.

A primary synthetic pathway commences with 4-acetamidotoluene. This starting material undergoes electrophilic substitution with chlorosulfonic acid. The acetylated amino group and the methyl group on the toluene (B28343) ring direct the incoming chlorosulfonyl group primarily to the ortho position relative to the methyl group and meta to the acetamido group, yielding 4-acetamidotoluene-3-sulfonyl chloride. This intermediate is crucial for the subsequent steps. orgsyn.orggoogle.comresearchgate.net This reaction is typically performed in excess chlorosulfonic acid, which also acts as the solvent, and may require gentle heating to ensure completion. orgsyn.org

The subsequent step is the formation of the sulfonamide bond. This is classically achieved through a reaction between the synthesized 4-acetamidotoluene-3-sulfonyl chloride and aniline (B41778). organic-chemistry.org This reaction, often conducted under Schotten-Baumann conditions, typically involves an aqueous alkaline medium, such as sodium carbonate solution, to neutralize the hydrogen chloride byproduct. nih.gov The resulting intermediate is N-(4-methyl-3-(phenylsulfamoyl)phenyl)acetamide.

The final step in this sequence is the deprotection of the 4-amino group. The acetamido group of N-(4-methyl-3-(phenylsulfamoyl)phenyl)acetamide can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

An alternative synthetic route involves the reduction of a nitro-precursor. This would begin with the synthesis of 4-Nitro-N-phenyltoluene-3-sulfonamide. This intermediate could then be reduced to the target primary amine. A variety of reducing agents are effective for the reduction of aromatic nitro groups, including metals in acidic media (e.g., tin or iron in HCl), or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. organic-chemistry.orgwikipedia.org This method is highly efficient and offers a different strategic approach to the final compound.

The cornerstone of synthesizing the this compound scaffold is the formation of the sulfur-nitrogen (S-N) bond. The most prevalent and time-tested method is the reaction of a sulfonyl chloride with a primary or secondary amine. organic-chemistry.org In the context of the target molecule, this involves reacting 4-acetamidotoluene-3-sulfonyl chloride with aniline.

This reaction is typically carried out in the presence of a base to act as a scavenger for the hydrochloric acid that is generated. organic-chemistry.org Common bases include pyridine, triethylamine (B128534), or aqueous inorganic bases like sodium carbonate or sodium hydroxide. nih.govorgsyn.org The choice of base and solvent system can significantly influence the reaction's efficiency and the ease of product purification.

While the reaction of sulfonyl chlorides with amines is the classic approach, modern methods offer alternatives. These can include palladium-catalyzed coupling of aryl halides with sulfonamides or using sulfur dioxide surrogates to build the sulfonyl moiety in a one-pot process. magtech.com.cn However, for a specific target like this compound, the sulfonyl chloride route remains a direct and reliable strategy.

Optimizing the reaction conditions for the sulfonamide bond formation step is critical to maximize yield and purity. Key parameters that are typically adjusted include the nature of the base, the solvent, reaction temperature, and the stoichiometry of the reactants. mdpi.comrsc.org

For the reaction between 4-acetamidotoluene-3-sulfonyl chloride and aniline, a systematic study of reaction conditions could be performed. The base, for instance, can range from a tertiary amine like triethylamine in an organic solvent to an inorganic base like sodium carbonate in a biphasic or aqueous system. nih.gov The temperature is also a crucial factor; while many sulfonamide formations proceed readily at room temperature, gentle heating may be required to drive the reaction to completion, particularly with less reactive amines. The molar ratio of the amine to the sulfonyl chloride is also optimized to ensure complete consumption of the limiting reagent.

Table 1: Hypothetical Optimization of Sulfonamide Formation

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine (2.0) | Pyridine | 25 | 4 | 75 |

| 2 | Triethylamine (1.5) | Dichloromethane | 25 | 6 | 82 |

| 3 | Na₂CO₃ (3.0) | Water/Toluene | 60 | 3 | 88 |

| 4 | K₂CO₃ (3.0) | Acetonitrile | 80 | 2 | 91 |

This table is illustrative and represents typical optimization trends for sulfonamide synthesis.

Derivatization and Functionalization of this compound

The this compound molecule possesses several sites amenable to derivatization, allowing for structural modifications to tune its physicochemical properties. The primary sites for functionalization are the 4-amino group and the two aromatic rings.

The primary amino group at the 4-position is a versatile handle for introducing a wide array of substituents. It can readily undergo acylation with acid chlorides or anhydrides to form amides. For example, reaction with acetic anhydride (B1165640) would yield the acetylated precursor, N-(4-methyl-3-(phenylsulfamoyl)phenyl)acetamide. Similarly, the amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation. nih.gov

Electrophilic aromatic substitution on the phenyl or tolyl rings is another route for derivatization. However, the presence of the strongly activating amino group would necessitate its protection before attempting reactions like halogenation or nitration to avoid uncontrolled reactions and achieve regioselectivity. The protected intermediate, N-(4-methyl-3-(phenylsulfamoyl)phenyl)acetamide, could be subjected to further substitution, with the directing effects of the existing substituents guiding the position of the new group. wikipedia.org

The presence of the primary amino group makes this compound an excellent candidate for incorporation into larger molecular frameworks, such as conjugates and hybrid molecules. This is a common strategy in medicinal chemistry to combine the features of a sulfonamide with another pharmacophore.

A straightforward approach is the formation of an amide bond between the 4-amino group of the title compound and a carboxylic acid from another molecule. For instance, coupling with an N-protected amino acid (e.g., Boc-glycine) using standard peptide coupling reagents (like dicyclohexylcarbodiimide, DCC) would yield a dipeptide-like conjugate. vu.nl This strategy allows for the synthesis of a diverse library of hybrid molecules. The synthesis of such conjugates can also be achieved by activating the carboxylic acid moiety as an acid chloride or ester.

Sustainable Approaches in Sulfonamide Synthesis

Modern synthetic chemistry places a strong emphasis on "green" or sustainable methodologies, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several of these principles can be applied to the synthesis of this compound.

A key area for improvement is the choice of solvent. Traditional syntheses often use chlorinated solvents like dichloromethane. Sustainable alternatives include performing the reaction in water, which is non-toxic and environmentally benign. nih.gov The use of aqueous sodium carbonate as the base in the sulfonamide formation step is an example of a greener approach. nih.gov Other green solvents like polyethylene (B3416737) glycol (PEG) have also been successfully employed for sulfonamide synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino N Phenyltoluene 3 Sulphonamide

Solid-State Structural Elucidation via X-ray Crystallography

No published single-crystal X-ray diffraction studies for 4-Amino-N-phenyltoluene-3-sulphonamide were found. This analysis is crucial for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Crystal System and Space Group Analysis

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound is not available in the reviewed literature. This data is fundamental to describing the symmetry and repeating unit cell of the crystal lattice.

Supramolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, π-π Stacking)

While sulfonamides commonly exhibit hydrogen bonding (N-H···O) and sometimes π-π stacking interactions, specific details (such as bond distances and angles) and the resulting molecular packing motifs for this compound have not been documented.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Detailed NMR spectroscopic data for this compound is not present in the surveyed scientific papers and spectral databases.

Solution-State ¹H and ¹³C NMR Chemical Shift Assignments and Conformational Insights

The specific chemical shifts (δ) and coupling constants (J) for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound in solution are not documented. This information is essential for confirming the molecular structure and understanding its conformational behavior in solution. Although general chemical shift ranges for similar sulfonamide derivatives are known, precise assignments for the title compound are absent.

Application of Solid-State NMR for Structural Validation in this compound

There are no available studies on the use of solid-state NMR spectroscopy for the structural analysis of this compound. This technique would otherwise provide valuable information about the compound's structure and dynamics in the solid state, complementing X-ray crystallography data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational and rotational energy states of bonds, providing a unique molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the key functional groups—amine (NH₂), sulfonamide (SO₂NH), phenyl, and substituted toluene (B28343) rings—exhibit distinct vibrational modes.

The N-H stretching vibrations of the primary amino group are typically observed as two bands in the region of 3500-3300 cm⁻¹. The sulfonamide N-H stretch is also found in this region, often as a single, sharp band. The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are strong and readily identifiable, typically appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. mzcloud.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region.

A representative FTIR data table for this compound, based on characteristic functional group frequencies, is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3450 - 3350 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amino group |

| ~3250 | Medium | N-H stretching of the sulfonamide group |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~2920 | Weak | Asymmetric C-H stretching of the methyl group |

| ~2850 | Weak | Symmetric C-H stretching of the methyl group |

| ~1620 - 1580 | Medium | Aromatic C=C ring stretching |

| ~1500 | Medium | N-H bending (scissoring) of the primary amino group |

| ~1330 | Strong | Asymmetric SO₂ stretching of the sulfonamide group |

| ~1150 | Strong | Symmetric SO₂ stretching of the sulfonamide group |

| ~900 | Medium | S-N stretching |

| ~830 | Strong | C-H out-of-plane bending (para-substituted-like pattern on toluene ring) |

| ~750, ~690 | Strong | C-H out-of-plane bending (monosubstituted phenyl ring) |

This table is a representative example based on known functional group frequencies for sulfonamides and related aromatic amines.

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals. The symmetric breathing mode of the phenyl ring typically appears as a sharp, intense band around 1000 cm⁻¹. nih.gov The sulfonamide group's symmetric SO₂ stretch, also visible in the FTIR spectrum, will be present in the Raman spectrum as well. The C-S bond vibration, often weak in FTIR, can sometimes be more readily observed in the Raman spectrum.

A representative Raman data table for the compound is provided below, highlighting key expected vibrational modes.

| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3060 | Medium | Aromatic C-H stretching |

| ~1600 | Strong | Aromatic C=C ring stretching |

| ~1330 | Medium | Asymmetric SO₂ stretching |

| ~1150 | Strong | Symmetric SO₂ stretching |

| ~1000 | Strong | Phenyl ring breathing mode |

| ~820 | Medium | Toluene ring breathing/substitution pattern |

| ~700 | Medium | C-S stretching |

This table is a representative example based on known Raman shifts for sulfonamides and aromatic compounds. researchgate.net

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₄N₂O₂S), the molecular weight is approximately 278.33 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 278.

The fragmentation of sulfonamides in mass spectrometry often follows characteristic pathways. A common fragmentation involves the cleavage of the S-N bond. Another significant fragmentation pathway for many sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da. nist.govresearchgate.net The fragmentation of the aromatic rings can also lead to a series of characteristic ions.

A plausible fragmentation pattern for this compound is outlined in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 278 | [C₁₃H₁₄N₂O₂S]⁺˙ | Molecular ion (M⁺˙) |

| 214 | [C₁₃H₁₄N₂]⁺˙ | Loss of SO₂ from the molecular ion |

| 185 | [C₁₂H₁₁N₂]⁺ | Loss of the methyl group from the toluene ring followed by rearrangement and loss of SO₂ |

| 155 | [C₇H₈NO₂S]⁺ | Cleavage of the N-phenyl bond |

| 92 | [C₆H₆N]⁺ | Cleavage of the S-N bond to form the anilinium radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives |

This table presents a plausible fragmentation pattern based on the general behavior of sulfonamides in mass spectrometry.

Computational Chemistry and Theoretical Insights into 4 Amino N Phenyltoluene 3 Sulphonamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to sulfonamides to predict their properties. scilit.comdoaj.orgnih.gov For instance, DFT calculations have been successfully used to study the molecular structure, vibrational spectra, and electronic properties of various sulfonamide drugs like sulfadiazine (B1682646), sulfamerazine, and sulfamethazine. doaj.orgresearchgate.net The B3LYP functional is a popular hybrid functional that, when combined with a suitable basis set like 6-311++G(d,p), provides a good balance between accuracy and computational cost for these systems. doaj.orgnih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For sulfonamides, this involves finding the minimum energy conformation by calculating the forces on each atom until they are negligible.

Table 1: Representative Calculated Geometric Parameters for a Sulfonamide (Proxy: Sulfanilamide) Note: The following data is illustrative for a representative sulfonamide and has been compiled from typical values found in computational studies. Actual values would be specific to the chosen level of theory.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-N | ~1.65 Å |

| S=O | ~1.45 Å | |

| C-S | ~1.78 Å | |

| C-N (amino) | ~1.40 Å | |

| Bond Angle | O-S-O | ~120° |

| O-S-N | ~107° | |

| C-S-N | ~105° | |

| Dihedral Angle | C-C-S-N | Varies with conformation |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For many sulfonamide derivatives, the HOMO is typically localized over the aniline (B41778) ring and the amino group, while the LUMO is often distributed across the sulfonyl group and the adjacent aromatic ring. doaj.org This distribution indicates that the aniline moiety is the most probable site for electrophilic attack. The HOMO-LUMO gap for sulfonamides like sulfadiazine has been calculated using DFT, providing insights into their electronic transitions and reactivity. doaj.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Representative Sulfonamide Note: Values are illustrative and depend on the specific molecule and computational method.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

DFT calculations can accurately predict various spectroscopic properties. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign experimental spectral bands to specific molecular motions. researchgate.net For sulfanilamide, DFT calculations have been combined with experimental IR spectra to provide a detailed assignment of vibrational modes, including the characteristic stretches of the SO2 and NH2 groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov Theoretical predictions of NMR spectra for sulfonamide derivatives have shown good agreement with experimental data, aiding in the structural elucidation of newly synthesized compounds. nih.govnih.gov Discrepancies between calculated and experimental values, particularly for labile protons like those on N-H groups, can often be explained by solvent effects and intermolecular hydrogen bonding not fully captured in gas-phase calculations. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. nih.gov In a typical sulfonamide, the MEP analysis shows negative potential (red/yellow regions) around the electronegative oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack. researchgate.net The region around the sulfonamide and aniline N-H protons often shows positive potential (blue regions), indicating sites susceptible to nucleophilic attack. researchgate.net

From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. doaj.org

Table 3: Global Chemical Reactivity Descriptors (Illustrative Values) Note: These values are derived from HOMO and LUMO energies and are for illustrative purposes.

| Descriptor | Formula | Typical Calculated Range (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.5 - 4.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.25 - 3.25 |

| Global Electrophilicity (ω) | χ² / (2η) | 2.0 - 4.0 |

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to study the nature of chemical bonds and weak intermolecular interactions. NCI analysis, based on the electron density and its reduced density gradient, is particularly useful for identifying and visualizing hydrogen bonds, van der Waals forces, and steric clashes within a molecule or between molecules. nih.gov These interactions are fundamental to understanding crystal packing, protein-ligand binding, and the dynamic behavior of molecules. nih.goviisc.ac.in For sulfonamides, NCI analysis can reveal intramolecular hydrogen bonds that contribute to conformational stability and the intermolecular interactions that govern their solid-state structures. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior of 4-Amino-N-phenyltoluene-3-sulphonamide Systems

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes. nih.govnih.govyoutube.com

For a compound like this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Simulate its interaction with a biological target, such as an enzyme active site, to understand its binding mode and stability. nih.govnih.gov

Calculate thermodynamic properties like binding free energies. youtube.com

MD simulations have been applied to various sulfonamide systems to study their stability and interactions within protein complexes, providing crucial information for drug design and development. nih.govnih.gov

In Silico Analysis of Intermolecular Interactions in the Crystalline Framework of this compound Remains Unexplored

Despite the growing application of computational chemistry in materials science, detailed in silico modeling of the intermolecular interactions within the crystal lattice of the specific compound this compound is not documented in publicly accessible scientific literature. As a result, a comprehensive theoretical analysis, including the generation of specific data tables on its crystal packing and interaction energies, cannot be provided at this time.

The study of intermolecular interactions is crucial for understanding the physicochemical properties of crystalline materials. Techniques such as Hirshfeld surface analysis, quantum chemical calculations, and molecular dynamics simulations are commonly employed to elucidate the nature and strength of non-covalent interactions, including hydrogen bonds and van der Waals forces, which govern the three-dimensional architecture of crystals. These computational methods provide valuable insights into crystal stability, polymorphism, and other material characteristics.

However, a specific investigation into the crystal lattice of this compound, using such in silico modeling techniques, appears to be absent from the current body of scientific work. Consequently, the generation of detailed research findings and specific data tables pertaining to its intermolecular interactions is not feasible. Further experimental and computational research would be required to characterize the crystal structure and perform an in-depth analysis of the non-covalent interactions for this particular compound.

Chemical Reactivity and Reaction Mechanisms of 4 Amino N Phenyltoluene 3 Sulphonamide

Mechanistic Studies of Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO2NH-) is a robust functional group, central to the molecule's chemical identity. Reactions at this site are fundamental to understanding its behavior.

N-Alkylation and N-Arylation: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion is a potent nucleophile. While the nucleophilicity of sulfonamides is generally considered attenuated compared to alkyl amines, they can undergo N-arylation with aryl halides, often requiring metal catalysis (e.g., nickel or copper) to proceed efficiently. nih.govprinceton.eduresearchgate.net The mechanism for nickel-catalyzed C-N bond formation may involve an energy-transfer process where the reductive elimination of the C-N bond occurs from an excited triplet state of a Ni(II) complex. nih.govprinceton.edu

Reactions at the Sulfur Atom: The sulfur atom in the sulfonamide group is electrophilic. This allows for nucleophilic substitution reactions where a nucleophile attacks the sulfur, displacing the amine portion. youtube.com This is analogous to nucleophilic acyl substitution at a carbonyl carbon. youtube.com The stability of the leaving group (the aniline (B41778) moiety in this case) and the strength of the incoming nucleophile are key factors.

Acylation: Recent studies have shown that N-acyl-N-aryl sulfonamides can act as effective acylating agents for lysine (B10760008) residues in proteins, particularly when proximity effects accelerate the reaction. acs.org This suggests that under specific conditions, the sulfonamide nitrogen of 4-Amino-N-phenyltoluene-3-sulphonamide could be acylated, and the resulting product might exhibit enhanced reactivity. acs.org

Influence of Electronic and Steric Effects on the Reactivity Profile of this compound

The substituents on the aromatic rings significantly modulate the reactivity of the entire molecule through electronic and steric effects. Computational methods like Density Functional Theory (DFT) are often used to study the electronic structure and reactivity of such molecules. nih.gov

Electronic Effects:

Amino Group (-NH2): The primary amino group at position 4 is a strong activating, ortho-, para-directing group. Its electron-donating effect increases the electron density of the toluene (B28343) ring, making it more susceptible to electrophilic aromatic substitution. This group also increases the nucleophilicity of the ring system.

Methyl Group (-CH3): The methyl group at position 1 is a weak activating group, also donating electron density into the ring through hyperconjugation.

Sulfonamide Group (-SO2NH-): This group is strongly deactivating and meta-directing due to the high oxidation state of the sulfur and the electronegativity of the oxygen atoms. It withdraws electron density from the toluene ring to which it is attached.

N-Phenyl Group: The phenyl group attached to the sulfonamide nitrogen is electron-withdrawing, which increases the acidity of the sulfonamide N-H proton.

Steric Effects: The spatial arrangement of the bulky phenyl and substituted toluene groups around the central sulfonamide linkage can hinder the approach of reactants. This steric hindrance can influence reaction rates and, in some cases, prevent reactions that would otherwise be electronically favorable. For instance, the accessibility of the sulfonamide N-H for deprotonation or the sulfur atom for nucleophilic attack can be sterically shielded. Molecular mechanics calculations on related N-phenylbenzamides have shown that specific conformations, which minimize steric interactions, are often the most stable and reactive. nih.govacs.org

| Functional Group | Position | Electronic Effect on Toluene Ring | Impact on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | 4 | Strongly Activating (Electron-Donating) | Increases susceptibility to electrophilic attack. |

| Methyl (-CH₃) | 1 | Weakly Activating (Electron-Donating) | Enhances electron density of the ring. |

| Sulfonamide (-SO₂NH-) | 3 | Strongly Deactivating (Electron-Withdrawing) | Decreases susceptibility to electrophilic attack. |

| N-Phenyl | - | Electron-Withdrawing (Inductive) | Increases acidity of the sulfonamide N-H. |

Hydrolytic Stability and Degradation Pathways of Sulfonamide Linkages

The sulfonamide S-N bond is generally characterized by high hydrolytic stability, especially under typical environmental pH and temperature conditions. nih.gov

Stability: Many sulfonamides are hydrolytically stable in a pH range of 4.0 to 9.0, with estimated half-lives greater than a year. nih.gov However, stability can decrease significantly under more acidic conditions (e.g., pH 2.0). tum.de They are generally considered resistant to biodegradation. nih.gov

Degradation Pathways: When degradation does occur, it can proceed through several mechanisms.

S-N Bond Cleavage: Under strongly acidic or basic conditions, or catalyzed by certain surfaces like ceria nanostructures, the S-N bond can be hydrolyzed. acs.org This would break down this compound into toluene-2,5-diamine-4-sulfonic acid and aniline.

C-S Bond Cleavage: Hydrolytic cleavage of the Carbon-Sulfur bond is another possible pathway, which would yield 4-methyl-2-aminobenzenamine (2,5-diaminotoluene) and N-phenylsulfamic acid. acs.org

C-N Bond Cleavage: The bond between the sulfonamide nitrogen and the phenyl ring can also cleave, leading to the formation of 4-aminotoluene-3-sulfonamide and aniline. acs.org

| Degradation Condition | Primary Cleavage Site | Potential Products | Reference |

|---|---|---|---|

| Strong Acid (e.g., pH 2.0) | S-N Bond | Toluene-2,5-diamine-4-sulfonic acid, Aniline | tum.de |

| Ceria Nanocatalyst | S-N, C-S, C-N Bonds | Sulfanilic acid, Sulfanilamide, Aniline (from related sulfonamides) | acs.org |

| Neutral pH (environmental) | Generally Stable | Minimal degradation | nih.gov |

Redox Chemistry of this compound

The redox chemistry is primarily dictated by the primary aromatic amino group and the sulfur center.

Oxidation: The primary amino group (-NH2) is susceptible to oxidation. Single-electron oxidation can produce an aniline radical cation. nih.gov This highly reactive intermediate can undergo further reactions. For some sulfonamides, this can lead to an intramolecular nucleophilic attack and rearrangement, often resulting in the extrusion of sulfur dioxide (SO2). nih.gov The synthesis of sulfonamides can also proceed through electrochemical oxidative amination of sodium sulfinates, highlighting the accessibility of oxidative pathways. semanticscholar.orgresearchgate.net

Reduction: The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is generally resistant to further oxidation. However, the sulfonamide group can be cleaved under reductive conditions. Common methods for cleaving sulfonamides in synthetic chemistry involve dissolving metal reductions. youtube.com

Advanced Applications of 4 Amino N Phenyltoluene 3 Sulphonamide in Materials Science and Catalysis

Catalytic Roles and Applications

The presence of both a nucleophilic amino group and a coordinating sulfonamide moiety within the same molecule makes 4-Amino-N-phenyltoluene-3-sulphonamide and its derivatives promising candidates for the design of novel catalysts and ligands for a range of chemical transformations.

While direct applications of this compound as a primary catalyst scaffold are an emerging area of research, the broader class of N-aryl sulfonamides has been successfully employed as ligands in various metal-catalyzed reactions. nih.govresearchgate.net These sulfonamide-based ligands can coordinate to metal centers, influencing the steric and electronic environment of the catalyst and thereby directing the outcome of the reaction. For instance, chiral sulfonamide ligands have been instrumental in the development of asymmetric catalysts for enantioselective synthesis. nih.gov

The this compound scaffold offers several potential advantages in catalyst design. The amino group can be readily functionalized to introduce additional coordinating groups or to attach the scaffold to a solid support, creating heterogeneous catalysts. Furthermore, the sulfonamide nitrogen can act as a coordinating atom, participating in the formation of stable metal complexes. rsc.org The steric bulk and electronic properties of the tolyl and phenyl substituents can be systematically varied to fine-tune the catalytic activity and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, heavily rely on sophisticated ligand systems to achieve high efficiency and broad substrate scope. nih.gov N-aryl sulfonamides have been investigated as ligands in such transformations. researchgate.net The general structure of this compound makes it a viable candidate for modification into bidentate or polydentate ligands for cross-coupling and other catalytic reactions.

The catalytic activity involving sulfonamide functional groups is multifaceted and is primarily centered around their ability to coordinate with metal ions and to participate in hydrogen bonding interactions. In metal-catalyzed reactions, the sulfonamide moiety can act as a chelating ligand, stabilizing the metal center and influencing its reactivity. rsc.orgnih.gov

One of the key mechanistic features of sulfonamide-based catalysts is the nature of the metal-sulfonamide bond. The sulfonamide nitrogen can coordinate to a metal center, and in some cases, the oxygen atoms of the sulfonyl group can also participate in coordination, leading to different binding modes. nih.gov This coordination geometry plays a crucial role in determining the catalytic properties of the resulting complex. For example, in matrix metalloproteinase inhibitors, chelating sulfonamides bind to the catalytic Zn(II) ion, leading to enzyme inhibition. nih.gov

Recent research has also highlighted the role of sulfonamides in photocatalysis. acs.org Sulfonamides can be converted into sulfonyl radical intermediates under photocatalytic conditions, which can then participate in a variety of synthetic transformations. acs.org This opens up new avenues for the application of sulfonamide-containing compounds, including this compound, in radical-mediated catalysis.

Furthermore, the N-H proton of the sulfonamide group is acidic and can engage in hydrogen bonding, which can be a key factor in substrate activation and orientation in certain catalytic processes. This hydrogen-bonding capability can be exploited in organocatalysis, where the sulfonamide acts as a hydrogen bond donor to activate electrophiles.

Contributions to Dye and Pigment Chemistry

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most versatile class of synthetic colorants. jchemrev.comwikipedia.orgnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine. unb.cajbiochemtech.comarkat-usa.org

The primary amino group in this compound makes it a suitable precursor for the synthesis of monoazo dyes. The general synthetic route would involve the diazotization of the amino group using a reagent like sodium nitrite (B80452) in an acidic medium, followed by coupling with an electron-rich aromatic compound.

The resulting azo dyes derived from this compound would incorporate the sulfonamide moiety, which can have a significant impact on the properties of the dye. The sulfonic acid group and its derivatives are known to be important auxochromes that can influence the color, solubility, and fastness properties of dyes. researchgate.net The presence of the N-phenyltoluene-3-sulphonamide group can enhance the lightfastness and wash-fastness of the dye on various substrates.

The color of the resulting azo dye can be tuned by judiciously selecting the coupling component. Coupling with different phenols, naphthols, or aromatic amines would lead to a range of colors, typically in the yellow, orange, and red spectrum. jchemrev.commst.dk

Table 1: Potential Azo Dyes Derived from this compound and their Expected Color

| Coupling Component | Expected Color of Azo Dye |

| Phenol | Yellow to Orange |

| 2-Naphthol | Orange to Red |

| N,N-Dimethylaniline | Yellow to Orange |

| Resorcinol | Orange |

| H-Acid | Red to Violet |

Emerging Material Science Applications of this compound

The multifunctional nature of this compound makes it a promising building block for the synthesis of novel polymers and coordination materials with tailored properties.

The presence of a primary amino group allows for its incorporation into polyamide and polyimide backbones through polycondensation reactions. ntu.edu.twresearchgate.netyoutube.comyoutube.comnih.gov The resulting polymers would possess the sulfonamide moiety as a pendant group, which could impart unique properties such as improved thermal stability, altered solubility, and the ability to coordinate with metal ions. The synthesis of polyamides typically involves the reaction of a diamine with a diacid or diacid chloride. youtube.comyoutube.com this compound could potentially be used as a comonomer to modify the properties of existing polyamides.

In the realm of coordination chemistry, this compound can act as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). atlasofscience.orgresearchgate.netacs.orgmdpi.com MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. atlasofscience.orgacs.org The amino group and the sulfonamide group in this compound can both coordinate to metal ions, potentially leading to the formation of robust and functional frameworks. atlasofscience.orgresearchgate.net The sulfonate group, a close relative of the sulfonamide group, has been successfully used to construct porous MOFs with enhanced proton conductivity. atlasofscience.org The incorporation of sulfonamide functionalities into MOFs is an area of growing interest, with studies showing their potential for the selective adsorption of metal ions. researchgate.net The specific geometry and connectivity offered by this compound as a linker could lead to novel network topologies and functionalities in the resulting MOFs.

Future Perspectives and Emerging Research Directions for 4 Amino N Phenyltoluene 3 Sulphonamide

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an appropriate amine. nih.govresearchgate.net While effective, these methods can sometimes be limited by harsh conditions, moderate yields, and the generation of stoichiometric byproducts. Future research into the synthesis of 4-Amino-N-phenyltoluene-3-sulphonamide will likely focus on developing more efficient, economical, and environmentally benign methodologies.

Emerging strategies in organic synthesis offer promising alternatives. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and, in many cases, improve yields for sulfonamide synthesis. scirp.orgresearchgate.net The application of this technique to the reaction between 4-amino-2-methylbenzene-1-sulfonyl chloride and aniline (B41778) could significantly enhance the efficiency of producing this compound.

Furthermore, the development of catalytic methods, such as copper-catalyzed N-arylation of sulfonamides, presents a powerful tool for forming the S-N bond under milder conditions. researchgate.net Exploring such catalytic systems could provide a more sustainable route that avoids the use of stoichiometric activating agents. Green chemistry principles, such as using water as a solvent for ion-associate complex formation, are also gaining traction and could be adapted for the synthesis or purification of this compound. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis

| Methodology | Traditional Method | Microwave-Assisted Synthesis (MAOS) | Catalytic N-arylation |

|---|---|---|---|

| Principle | Reaction of sulfonyl chloride with an amine in the presence of a base. researchgate.net | Use of microwave irradiation to rapidly heat the reaction mixture. scirp.org | Use of a metal catalyst (e.g., copper) to facilitate the N-S bond formation. researchgate.net |

| Reaction Time | Several hours to days. | Minutes to a few hours. scirp.org | Typically several hours. |

| Yields | Often moderate to good. | Generally higher yields. scirp.orgresearchgate.net | Can achieve high yields. |

| Conditions | Can require harsh conditions (e.g., strong bases, high temperatures). | High temperatures achieved rapidly. scirp.org | Milder reaction conditions. |

| Sustainability | May generate significant waste. | More energy-efficient. | Reduces the need for stoichiometric reagents. |

Integration of Advanced Characterization Techniques for Deeper Insights

A thorough understanding of a molecule's three-dimensional structure and electronic properties is fundamental to elucidating its behavior and potential applications. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of synthesized sulfonamides, future research will benefit from the integration of more advanced characterization methods. nih.govnih.govnih.gov

Single-crystal X-ray diffraction, for example, provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov Such data for this compound would offer invaluable insights into its crystal packing and potential polymorphic forms.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental data. nih.gov DFT calculations can predict molecular geometries, vibrational frequencies (to aid in interpreting IR spectra), and electronic properties such as frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding molecular reactivity. nih.gov Combining experimental spectroscopic and crystallographic data with high-level theoretical calculations will provide a comprehensive, multi-faceted understanding of the structural and electronic nature of this compound.

Table 2: Advanced Characterization Techniques and Their Insights

| Technique | Type of Information Provided | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular interactions. nih.gov | Unambiguously confirms the molecular conformation and reveals how molecules interact in the solid state. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms (H-H, C-H), resolving complex spectra. | Provides definitive assignment of all proton and carbon signals, confirming the isomeric structure. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, orbital energies (HOMO/LUMO), predicted spectral data. nih.govnih.gov | Corroborates experimental findings and predicts reactivity, electronic transitions, and vibrational modes. |

| Mass Spectrometry (HRMS) | High-resolution mass for exact elemental composition. nih.gov | Confirms the molecular formula with high precision, distinguishing from other potential compounds. |

Predictive Modeling and Machine Learning in Sulfonamide Chemistry

The fields of cheminformatics and data science are revolutionizing drug discovery and materials science. Predictive modeling, including Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies and machine learning (ML), can forecast the biological activities and physicochemical properties of molecules, thereby accelerating research and reducing experimental costs. nih.govresearchgate.netresearchgate.net

For this compound and its potential derivatives, these computational tools hold immense promise. QSAR/QSPR models can be built to correlate structural features (described by molecular descriptors or topological indices) with specific endpoints, such as antimicrobial activity or receptor binding affinity. researchgate.netfrontiersin.orgnih.gov

More advanced machine learning algorithms—such as Random Forests, Support Vector Machines, and Artificial Neural Networks—can handle complex, non-linear relationships within large datasets. researchgate.netdigitellinc.com Researchers can train these models on existing sulfonamide data to predict the properties of novel, yet-to-be-synthesized derivatives of this compound. For instance, ML models are being developed to predict reaction success for certain synthetic pathways or to screen virtual libraries of compounds for desired adsorption characteristics or biological activity. digitellinc.comnih.gov Applying these in silico approaches could efficiently guide the design of new analogues with optimized properties.

Table 3: Predictive Modeling Approaches in Sulfonamide Research

| Modeling Approach | Description | Potential Application for this compound |

|---|---|---|

| QSAR/QSPR | Statistical models that correlate molecular structure with activity or properties using descriptors. nih.govresearchgate.net | Predict potential biological activity (e.g., antibacterial) or physicochemical properties (e.g., solubility, lipophilicity). nih.gov |

| Random Forest (RF) | An ensemble learning method using multiple decision trees to improve prediction accuracy. researchgate.net | Classify derivatives as active/inactive against a specific target; predict synthetic reaction outcomes. |

| Artificial Neural Network (ANN) | A model inspired by the human brain that can learn complex patterns from data. researchgate.net | Predict a range of properties from molecular structure with high accuracy after training on relevant datasets. |

| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to classify data points. researchgate.net | Useful for classification tasks, such as predicting whether a derivative will bind to a specific enzyme. |

Exploration of Undiscovered Reactivity and Transformational Potentials

While the sulfonamide group is often considered a stable and somewhat inert functional group, recent research has begun to view it as a versatile synthetic handle for late-stage functionalization and the creation of novel molecular architectures. researchgate.net Future investigations into this compound could explore its untapped reactive potential to generate new families of compounds.

The primary amino group (-NH2) and the N-H bond of the sulfonamide are key sites for chemical modification. For example, the amino group can be transformed into a wide array of other functional groups or used as an anchor point to attach other molecular scaffolds. The sulfonamide nitrogen can undergo further substitution, and recent innovations have even demonstrated the reductive cleavage of sulfonamides, opening up new synthetic pathways. researchgate.net

By systematically exploring reactions at these sites, researchers could generate a library of derivatives of this compound. These transformations could modulate the compound's electronic properties, solubility, and steric profile, potentially leading to the discovery of new biological activities or materials applications. For instance, incorporating heterocyclic moieties, a common strategy in medicinal chemistry, has been shown to yield highly potent sulfonamide derivatives. youtube.com This approach could be used to create novel anticancer or antiproliferative agents from the this compound core. mdpi.com

Table 4: Potential Transformations and Novel Applications

| Reactive Site | Potential Transformation | Resulting Derivative/Property |

|---|---|---|

| Aromatic Amino Group (-NH2) | Diazotization followed by substitution (Sandmeyer reaction) | Introduction of various functional groups (e.g., -Cl, -Br, -CN, -OH). |

| Aromatic Amino Group (-NH2) | Acylation or Schiff base formation | Creation of amide or imine derivatives with altered electronic and steric properties. mdpi.com |

| Sulfonamide N-H | Alkylation or arylation | N-substituted derivatives with modified lipophilicity and hydrogen bonding capacity. |

| Aromatic Rings | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Functionalization of the phenyl rings to fine-tune electronic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.